molecular formula C8H7N3O B2808104 4-Amino-1,5-naphthyridin-2-ol CAS No. 1909336-76-0

4-Amino-1,5-naphthyridin-2-ol

Cat. No. B2808104
CAS RN: 1909336-76-0
M. Wt: 161.164
InChI Key: BSYZQILBHVKKHQ-UHFFFAOYSA-N
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Description

4-Amino-1,5-naphthyridin-2-ol is a chemical compound with the CAS Number: 1909336-76-0 . It has a molecular weight of 161.16 and its IUPAC name is 4-amino-1,5-naphthyridin-2-ol . It is usually in powder form .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including 4-Amino-1,5-naphthyridin-2-ol, has been a subject of research for the past 18 years . The synthesis strategies involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Molecular Structure Analysis

The InChI code for 4-Amino-1,5-naphthyridin-2-ol is 1S/C8H7N3O/c9-5-4-7(12)11-6-2-1-3-10-8(5)6/h1-4H, (H3,9,11,12) . This code provides a specific string of characters that represent the molecular structure of the compound.


Chemical Reactions Analysis

1,5-naphthyridine derivatives, including 4-Amino-1,5-naphthyridin-2-ol, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Physical And Chemical Properties Analysis

4-Amino-1,5-naphthyridin-2-ol is a powder that is stored at room temperature . It has a molecular weight of 161.16 .

Scientific Research Applications

Anticancer Properties: Research has shown that certain 4-amino-1,5-naphthyridin-2-ol derivatives possess anticancer properties. These compounds interfere with cancer cell growth, proliferation, and metastasis. Their mechanism of action involves targeting specific cellular pathways or proteins involved in tumorigenesis .

Anti-HIV Activity: Some derivatives exhibit anti-human immunodeficiency virus (HIV) activity. They may inhibit viral replication or interfere with viral entry into host cells. These findings hold promise for developing novel antiviral therapies .

Anti-Microbial and Analgesic Effects: Certain 4-amino-1,5-naphthyridin-2-ol compounds demonstrate antimicrobial activity against bacteria, fungi, or other pathogens. Additionally, they may possess analgesic properties, making them potential candidates for pain management .

Anti-Inflammatory and Antioxidant Potential: Researchers have explored the anti-inflammatory effects of these derivatives. They may modulate inflammatory pathways and reduce oxidative stress. Such properties could be valuable in treating inflammatory diseases and preventing cellular damage .

Synthetic Strategies and Reactivity

Let’s delve into the synthetic strategies and reactivity of 4-amino-1,5-naphthyridin-2-ol compounds:

Synthesis: Various methods have been employed to synthesize 1,5-naphthyridines. These include cyclization reactions, electrophilic or nucleophilic substitutions, and metal-catalyzed cross-coupling reactions. Researchers have developed efficient routes to access these heterocycles .

Reactivity: 4-Amino-1,5-naphthyridin-2-ol derivatives react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, and modification of side chains. Understanding their reactivity is crucial for designing novel compounds with tailored properties .

Properties and Applications

Let’s explore some properties and applications of 4-amino-1,5-naphthyridin-2-ol derivatives:

Metal Complexes: These compounds can form stable metal complexes. Researchers have investigated their coordination chemistry with transition metals. Such complexes may find applications in catalysis, materials science, or bioinorganic chemistry .

Photoluminescence and Electroluminescence: Certain platinum complexes containing 1,5-naphthyridin-4-ol moieties exhibit interesting photoluminescence and electroluminescence properties. These findings open up possibilities for optoelectronic applications .

Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. DOI: 10.3390/molecules25143252 Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. (2021). Chemistry Africa, 4(1), 1-9. DOI: 10.1007/s41061-020-00314-6 Photoluminescence and electroluminescence characterization of high-performance platinum complexes containing 1,5-naphthyridin-4-ol. (2021). Materials Advances, 2(8), 2768-2775. DOI: 10.1039/D1MA00141H

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While the future directions for the research and application of 4-Amino-1,5-naphthyridin-2-ol are not explicitly mentioned in the search results, the significant importance of 1,5-naphthyridine derivatives in the field of medicinal chemistry suggests that future research may continue to explore their synthesis, reactivity, and biological activities.

properties

IUPAC Name

4-amino-1H-1,5-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-5-4-7(12)11-6-2-1-3-10-8(5)6/h1-4H,(H3,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYZQILBHVKKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CC(=O)N2)N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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